molecular formula C18H28N2O2 B1620649 (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate CAS No. 675602-78-5

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate

Cat. No. B1620649
CAS RN: 675602-78-5
M. Wt: 304.4 g/mol
InChI Key: SZXQJQQYDXXTEK-QGZVFWFLSA-N
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Description

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate, also known as (S)-Benzyl methylcarbamate, is a synthetic compound that has been widely used in the scientific research field for its unique properties. It is a carbamate ester, which is a type of organic compound that is formed when an acid and an alcohol react together. This compound has been studied for its potential applications in the fields of biochemistry, physiology and pharmacology.

Scientific Research Applications

(S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has been used in the scientific research field for its unique properties. It is used as an inhibitor of enzymes, such as cyclooxygenase and acetylcholinesterase. It is also used as a chemical tool to study the structure and function of proteins and to investigate the mechanism of action of drugs. Additionally, it has been used in the study of the biochemical and physiological effects of drugs and their interactions with other molecules.

Mechanism of Action

The mechanism of action of (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is not fully understood. However, it is believed that the compound binds to the active site of enzymes and inhibits their activity. Additionally, it is believed to interact with proteins and other molecules, thereby altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase and acetylcholinesterase. Additionally, it has been shown to interact with proteins and other molecules, thereby altering their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate in laboratory experiments include its availability, low cost and ease of synthesis. Additionally, its ability to interact with proteins and other molecules makes it a useful tool for studying the biochemical and physiological effects of drugs.
However, there are some limitations associated with the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on proteins and other molecules are not yet well understood. Additionally, the compound is toxic and should be handled carefully.

Future Directions

The potential future directions for research on (S)-Benzyl methyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate include further investigation of its mechanism of action, its effects on proteins and other molecules, and its potential applications in the fields of biochemistry, physiology and pharmacology. Additionally, further research could be conducted on the synthesis of this compound and its potential toxicity. Finally, further research could be conducted on the potential therapeutic applications of this compound.

properties

IUPAC Name

benzyl N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)17(13-20-11-7-8-12-20)19(3)18(21)22-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXQJQQYDXXTEK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375209
Record name (S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675602-78-5
Record name Carbamic acid, methyl[(1S)-2-methyl-1-(1-pyrrolidinylmethyl)propyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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